4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
Scientific Research Applications
Tautomerism and Structural Analysis
Research has explored the tautomerism and structural aspects of NH-pyrazoles, which includes compounds similar to the specified chemical. These studies provide insights into the unique tautomeric forms and how they influence the molecular structure and hydrogen bonding patterns in such compounds (Cornago et al., 2009).
Inhibition of Protoporphyrinogen Oxidase
Pyrazole phenyl ethers, closely related to the specified compound, have been studied for their ability to inhibit protoporphyrinogen oxidase (Protox). This research is significant in understanding the herbicidal activity of these compounds and their interaction with biological systems (Sherman et al., 1991).
Synthesis and Physico-Chemical Properties
Studies on similar pyrazole derivatives have focused on synthesizing new compounds and analyzing their physico-chemical properties, especially when complexed with transition metals. Such research is crucial in the field of inorganic chemistry and materials science (Dhokale et al., 2017).
Reactivity and Synthesis of Derivatives
Research has delved into the synthesis and reactivity of trinitropyrazole and its derivatives, demonstrating the chemical versatility of pyrazole compounds. These findings are relevant in the development of new materials and chemicals (Dalinger et al., 2013).
Hydrogen-Bonding in Pyrazole Compounds
The study of hydrogen-bonded chains and structures in pyrazole derivatives helps in understanding the molecular interactions and stability of these compounds. This research is essential in crystallography and molecular design (Trilleras et al., 2005).
Supramolecular Assembly
Investigations into the supramolecular assembly of pyrazole derivatives, including their crystal structures and intermolecular interactions, are significant in the field of supramolecular chemistry and materials science (Kumar et al., 2019).
Coordination Sphere Bonding in Copper Extractants
Research on substituted phenolic pyrazoles, related to the chemical , has shown their effectiveness as copper extractants. This is crucial in understanding the roles of such compounds in industrial processes and environmental applications (Healy et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4F3N3O4/c1-27-17(32-14-3-2-8(19)4-11(14)21)10(16(26-27)18(23,24)25)7-31-15-12(22)5-9(20)6-13(15)28(29)30/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGYBDLMIJGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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